molecular formula C15H14O4 B471707 Propyl 4-(5-formylfuran-2-yl)benzoate CAS No. 425632-42-4

Propyl 4-(5-formylfuran-2-yl)benzoate

Cat. No. B471707
M. Wt: 258.27g/mol
InChI Key: IUSZPBINXWIYTP-UHFFFAOYSA-N
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Description

Propyl 4-(5-formylfuran-2-yl)benzoate is a chemical compound with the molecular formula C15H14O4 . It is a derivative of benzoate and furan .


Molecular Structure Analysis

The molecular structure of Propyl 4-(5-formylfuran-2-yl)benzoate consists of a benzoate group attached to a furan ring via a propyl linker . The furan ring carries a formyl group .


Physical And Chemical Properties Analysis

Propyl 4-(5-formylfuran-2-yl)benzoate has a molecular weight of 258.27 . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Herbicidal Applications

  • Herbicide for Oilseed Rape : Propyl 4-(5-formylfuran-2-yl)benzoate, under the name ZJ0273, is a broad-spectrum herbicidal ingredient used for controlling weeds in oilseed rape fields in China. Its efficacy and application in agriculture have been a subject of research. One study synthesized radio-labeled versions of this compound for research into its metabolism, mode of action, environmental behavior, and fate (Yang, Ye, & Lu, 2008).

Environmental and Soil Interaction

  • Soil Metabolism Study : Research has focused on the transformation of ZJ0273 in aerobic soils. Using carbon-14 labeling, studies have identified degradation intermediates and quantified their dynamics, revealing important insights into the environmental impact and breakdown of this herbicide (Haiyan et al., 2010).

Microsynthetic Methods

  • Chemical Synthesis and Characterization : There has been significant interest in the microsynthetic methods of this compound. These studies contribute to a better understanding of its chemical structure and potential modifications for enhanced effectiveness or reduced environmental impact (Yang & Qingfu, 2006).

Biodegradation and Microbial Interaction

  • Microbial Degradation : Isolation and identification of microbial strains capable of degrading ZJ0273 have been conducted. These studies are essential for understanding the potential for bioremediation and the environmental fate of the herbicide in soil ecosystems (Qiao-li, 2011).

properties

IUPAC Name

propyl 4-(5-formylfuran-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-2-9-18-15(17)12-5-3-11(4-6-12)14-8-7-13(10-16)19-14/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSZPBINXWIYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 4-(5-formyl-2-furyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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